3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid

Description

Classification and Nomenclature of 3-Butoxy-5-chloro-4-isopropoxyphenylboronic Acid

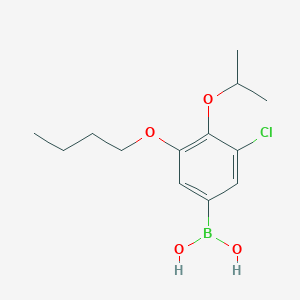

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid belongs to the arylboronic acid family, characterized by a benzene ring substituted with a boronic acid (-B(OH)₂) group and three distinct functional groups: chloro (-Cl), butoxy (-O-C₄H₉), and isopropoxy (-O-C₃H₇). Its systematic IUPAC name is derived from the parent benzene structure, with substituents numbered to minimize positional indices:

- Boronic acid group at position 1.

- Chloro at position 5.

- Butoxy at position 3.

- Isopropoxy at position 4.

The molecular formula is C₁₃H₂₀BClO₄ , with a molecular weight of 294.56 g/mol . Its structure exemplifies the modular design of arylboronic acids, where substituents tune electronic and steric properties for targeted applications.

Historical Development of Arylboronic Acid Chemistry

Arylboronic acids emerged as critical reagents following Frankland’s 1860 synthesis of ethylboronic acid. Key milestones include:

- Suzuki-Miyaura Coupling (1979) : Enabled C–C bond formation using arylboronic acids and palladium catalysts, revolutionizing synthetic organic chemistry.

- Functional Group Tolerance : Advances in protecting-group-free syntheses expanded their utility in pharmaceuticals and materials.

- Recent Innovations : Development of sterically hindered and electron-deficient arylboronic acids for asymmetric catalysis.

The synthesis of 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid reflects modern strategies in regioselective functionalization, leveraging cross-coupling and protection-deprotection sequences.

Significance in Organoboron Chemistry

Arylboronic acids are pivotal in:

- Cross-Coupling Reactions : As nucleophilic partners in Suzuki-Miyaura reactions, forming biaryl motifs essential in drug discovery.

- Sensor Development : Boronic acid-diol interactions enable glucose and fluoride sensing.

- Materials Science : Conjugated polymers and covalent organic frameworks (COFs) exploit their self-assembly and electronic properties.

The chloro and alkoxy substituents in 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid enhance its stability and direct subsequent functionalization, making it valuable for synthesizing complex architectures.

Structural Features and Chemical Identity

Molecular Geometry

Spectroscopic Characteristics

Reactivity Profile

- Suzuki-Miyaura Coupling : Reacts with aryl halides at positions ortho to boronic acid.

- Protodeboronation : Susceptible under acidic conditions, mitigated by electron-donating alkoxy groups.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀BClO₄ | |

| Molecular Weight | 294.56 g/mol | |

| Boiling Point | Not reported (decomposes) | |

| Solubility | DMSO, THF, dichloromethane |

This structural and functional complexity positions 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid as a versatile intermediate in advanced synthetic workflows.

Properties

IUPAC Name |

(3-butoxy-5-chloro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BClO4/c1-4-5-6-18-12-8-10(14(16)17)7-11(15)13(12)19-9(2)3/h7-9,16-17H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLGFMBTFBBDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191693 | |

| Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793003-79-8 | |

| Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-Butoxy-5-chloro-4-(1-methylethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection

- Substituted Aryl Halides: The preparation typically starts with a halogenated phenyl compound bearing the desired substituents (butoxy, chloro, isopropoxy groups) at appropriate positions. For example, 3-bromo-5-chloro-4-isopropoxyphenyl derivatives can be used as precursors.

- Halogen Positioning: The halogen (bromine or chlorine) is strategically positioned to allow selective lithiation at the boronation site.

Lithiation and Boronation

- Lithiation: Under an inert atmosphere (nitrogen or argon), the aryl halide is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) to generate the aryllithium intermediate.

- Boronation: The aryllithium intermediate is then reacted with a boron electrophile, commonly triisopropyl borate, which upon acidic work-up yields the arylboronic acid.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium (2.6 N in hexanes) | -78 °C | 2–3 hours | Under nitrogen, anhydrous solvent (THF) |

| Boronation | Triisopropyl borate | -78 °C to RT | 12 hours | Slow warming to room temperature |

| Work-up | 1N HCl to pH 5-6, extraction with ethyl acetate | Room temperature | 1–3 hours | Rotary evaporation and hexane rinsing |

Purification

- After solvent removal under reduced pressure (rotary evaporation at ~35 °C),

- The crude product is rinsed with n-hexane at room temperature for several hours,

- The target boronic acid is isolated as a solid with high purity (>98% by HPLC).

Research Findings and Yield Data

The synthesis method described above has been reported with yields ranging from 70% to 78% for similar substituted phenylboronic acids, indicating good efficiency and scalability.

| Parameter | Typical Values |

|---|---|

| Starting material yield | ~70% (for substituted bromo/chlorophenyl precursors) |

| Reaction yield | 70–78% |

| Purity (HPLC) | >98% |

| Reaction time | 12–15 hours total |

| Temperature range | -78 °C to room temperature |

These conditions are consistent with those reported for 3,5-difluoro-4-methyl phenylboronic acid preparations, which share mechanistic similarities with 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid synthesis.

Alternative Synthetic Routes

- Grignard Reagent Route: Preparation of arylmagnesium halides followed by reaction with boron electrophiles is an alternative, though less common for highly substituted phenyl rings due to potential side reactions.

- Direct Borylation: Transition-metal catalyzed C–H borylation methods may be applicable but require optimization for regioselectivity on substituted phenyl rings.

- Friedel-Crafts Alkylation/Borylation: Some patents describe Friedel-Crafts type reactions for chlorophenylboronic acids which might be adapted for substituted derivatives.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Halogenated aryl precursor synthesis | Commercial or synthesized bromo/chloro derivatives | Starting material with desired substitution | Ready for lithiation |

| Lithiation | n-Butyllithium in anhydrous THF, -78 °C | Generate aryllithium intermediate | Reactive organometallic species |

| Boronation | Triisopropyl borate, gradual warming to RT | Install boronic acid group | Boronate ester intermediate |

| Acidic work-up | 1N HCl to pH 5-6, extraction with ethyl acetate | Hydrolyze boronate ester to boronic acid | Target boronic acid |

| Purification | Rotary evaporation, hexane rinsing | Remove solvents, purify product | High purity boronic acid solid |

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: Formation of C-O bonds.

Substitution: Conversion of boron to other heteroatoms (e.g., C-N, C-X).

Protodeboronation: Formation of C-H bonds.

Coupling Reactions: Formation of new C-C bonds through homologations, olefinations, alkynylations, and other coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Enzyme Inhibition Studies

BCIPBA has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with biological targets, which can be crucial for drug design. Molecular docking studies have suggested that BCIPBA may bind effectively to specific enzymes, providing insights into its therapeutic potential .

Pharmaceutical Testing

The compound is also explored as a reference standard in pharmaceutical testing. Its ability to inhibit certain enzymes makes it a candidate for further studies aimed at developing new drugs targeting specific diseases.

Material Science

Development of Functional Materials

In material science, BCIPBA shows promise due to its unique electronic properties stemming from the combination of electron-withdrawing (chlorine) and electron-donating (butoxy, isopropoxy) groups. These properties may facilitate self-assembly processes and enhance optoelectronic applications .

Table 2: Properties Influencing Material Applications

| Property | Effect on Material Performance |

|---|---|

| Electron-withdrawing groups | Enhances stability |

| Electron-donating groups | Improves conductivity |

| Structural diversity | Enables multifunctionality |

Case Studies and Research Findings

Several studies have highlighted the applications of BCIPBA:

- Suzuki-Miyaura Coupling : A study demonstrated the efficiency of BCIPBA in forming biaryl compounds through this coupling method, showcasing its utility in synthesizing complex organic structures.

- Biological Activity : Research indicated that BCIPBA exhibited significant enzyme inhibition activity against specific targets, which could lead to the development of novel therapeutic agents .

- Material Properties : Investigations into the self-assembly capabilities of BCIPBA revealed potential applications in creating advanced materials with tailored electronic properties .

Mechanism of Action

The mechanism of action of 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid involves its role as a boronic acid derivative. Boronic acids are known to act as Lewis acids, facilitating various chemical reactions by accepting electron pairs from nucleophiles . In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with palladium complexes, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound combines three substituents (Cl, butoxy, isopropoxy), offering unique steric and electronic effects compared to simpler analogs like p-butoxyphenylboronic acid (single substituent) .

Aromatic Ring Type : Unlike 5-Chloro-6-isopropoxypyridine-3-boronic acid, which uses a pyridine ring, the target compound’s benzene ring lacks nitrogen, altering its reactivity in metal-catalyzed reactions .

Cross-Coupling Efficiency

- Target Compound: The steric bulk from the butoxy and isopropoxy groups may reduce reaction rates in Suzuki couplings compared to less-hindered analogs like p-butoxyphenylboronic acid. However, this hindrance improves selectivity in forming mono-coupled products .

- Pyridine Analogs : 5-Chloro-6-isopropoxypyridine-3-boronic acid exhibits higher reactivity in heteroaryl couplings due to the electron-deficient pyridine ring, but it is less stable under acidic conditions .

Solubility and Stability

- The butoxy group in the target compound enhances lipophilicity, improving solubility in non-polar solvents (e.g., toluene, THF) compared to hydrophilic analogs like 3,4-dimethoxyphenylboronic acid .

- Fluorinated analogs (e.g., 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid) show increased stability toward protodeboronation but require specialized handling due to fluorine’s strong electronegativity .

Commercial and Research Relevance

- Availability : The discontinuation of simpler alkoxy-substituted boronic acids (e.g., p-butoxyphenylboronic acid) highlights the demand for multifunctional derivatives like the target compound, which can replace multiple synthetic steps .

- Biological Activity : While (3-(benzyloxy)phenyl)boronic acid has been studied for enzyme inhibition (e.g., CYP450), the target compound’s chlorine and bulky alkoxy groups may reduce metabolic degradation, making it a candidate for drug development .

Biological Activity

3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid is a boronic acid derivative with the molecular formula C₁₃H₂₀BClO₄. This compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and in drug design applications. The unique combination of substituents—namely butoxy, chloro, and isopropoxy—enhances its reactivity and interaction with biological targets.

The structure of 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid includes:

- Boronic Acid Group : Essential for its reactivity in forming covalent bonds with biomolecules.

- Substituents : The butoxy and isopropoxy groups contribute to its lipophilicity and steric properties, while the chlorine atom can influence electronic interactions.

Research indicates that 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid interacts with specific enzymes, potentially inhibiting their activity. The mechanism likely involves the formation of reversible or irreversible bonds with target enzymes, altering their functionality. Molecular docking studies have been conducted to predict binding affinities and interaction dynamics with various proteins, suggesting a promising role in medicinal chemistry .

Enzyme Inhibition

Studies have shown that this compound can inhibit enzymes crucial for various biological processes. The inhibition of these enzymes may lead to therapeutic effects in diseases where these enzymes are dysregulated. For instance, boronic acids are known to interact with serine proteases and other enzyme classes, providing a basis for further exploration of this compound's pharmacological potential .

Case Studies

Several case studies highlight the biological activity of boronic acids, including:

- Inhibition Studies : In vitro studies demonstrated that similar boronic acids can effectively inhibit proteolytic enzymes involved in cancer progression.

- Molecular Docking : Computational studies have predicted favorable binding interactions between 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid and target proteins, indicating its potential as a lead compound in drug development .

Comparative Analysis

The following table compares 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Chloro-4-isopropoxyphenylboronic acid | C₉H₁₂BClO₃ | 0.96 |

| 3-Chloro-4-propoxyphenylboronic acid | C₉H₁₂BClO₃ | 0.94 |

| 3-Chloro-4-ethoxyphenylboronic acid | C₉H₁₂BClO₃ | 0.94 |

| 3,5-Dichloro-4-isopropoxyphenylboronic acid | C₁₃H₁₈BCl₂O₄ | 0.98 |

| 4-Chloro-3-isopropoxyphenylboronic acid | C₉H₁₂BClO₃ | 0.96 |

This table illustrates that while the compounds share structural similarities, the unique substituents on 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid may impart distinct biological activities.

Applications in Drug Design

The potential applications of this compound in drug design are significant:

- Enzyme Inhibitors : Its ability to inhibit specific enzymes positions it as a candidate for developing therapeutic agents against diseases such as cancer and diabetes.

- Molecular Probes : Due to its reactivity, it could be utilized as a molecular probe in biochemical assays to study enzyme function and inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-butoxy-5-chloro-4-isopropoxyphenylboronic acid, and how do substituents influence reaction efficiency?

- Methodology : Start with halogenated precursors (e.g., 3-chloro-4-isopropoxyphenylboronic acid analogs ). Introduce the butoxy group via nucleophilic substitution or Mitsunobu reaction, ensuring protection of the boronic acid moiety with pinacol or other stabilizing agents. Substituents like chloro and isopropoxy may sterically hinder coupling reactions, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

- Validation : Confirm purity (>97% via HPLC) and structure (¹H/¹³C NMR, FT-IR) .

Q. How should researchers address stability and storage challenges for this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis or oxidation of the boronic acid group. Use anhydrous solvents (e.g., THF, DMF) for reactions. Degradation can be monitored via periodic NMR or LC-MS .

Q. What analytical techniques are critical for characterizing its electronic and steric properties?

- Methodology :

- Electronic effects : UV-Vis spectroscopy to assess conjugation; Hammett constants for substituent electronic contributions.

- Steric effects : X-ray crystallography or computational modeling (DFT) to map spatial hindrance from butoxy/isopropoxy groups .

Advanced Research Questions

Q. How do competing substituents (Cl, butoxy, isopropoxy) influence Suzuki-Miyaura cross-coupling reactivity?

- Methodology : Design comparative studies with controlled aryl halide partners (e.g., electron-deficient vs. electron-rich). Use kinetic profiling to assess coupling rates. The chloro group may activate the boronic acid via electron withdrawal, while bulky alkoxy groups could slow transmetallation—optimize with additives like Cs₂CO₃ .

- Data Contradictions : If low yields occur despite high purity, investigate boronic acid dimerization via ¹¹B NMR .

Q. What strategies mitigate side reactions (e.g., protodeboronation) in aqueous media?

- Methodology : Use mixed solvent systems (e.g., dioxane/water with phase-transfer catalysts). Adjust pH to neutral–weakly basic (pH 7–9) to stabilize the boronate intermediate. Compare results with deuterated solvents to track protonation pathways .

Q. How can computational tools predict this compound’s reactivity in novel catalytic systems?

- Methodology : Perform DFT calculations (Gaussian, ORCA) to model transition states in cross-couplings. Parameters:

| Parameter | Value |

|---|---|

| B-O bond length | ~1.36 Å |

| Dihedral angles (alkoxy groups) | >60° (steric strain) |

Data Contradictions & Troubleshooting

Q. Discrepancies observed in NMR spectra: How to resolve ambiguous peaks?

- Methodology : Assign peaks via 2D NMR (HSQC, HMBC) to distinguish overlapping alkoxy proton signals. Compare with simpler analogs (e.g., 3-chloro-4-isopropoxyphenylboronic acid ). For boronic acid protons (δ ~7–8 ppm), use deuterium exchange experiments .

Q. Unexpected low reactivity in coupling: Is this due to impurities or electronic effects?

- Troubleshooting :

Re-purify via recrystallization (hexane/EtOAc) or column chromatography (silica gel, 10% MeOH/DCM).

Test with a standardized reaction (e.g., coupling with 4-bromotoluene) to isolate variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.